4-[4-(2-furoyl)-1-piperazinyl]aniline
Description
Significance of Piperazine (B1678402) and Furan (B31954) Moieties as Privileged Scaffolds in Chemical Synthesis and Biological Investigations
In the field of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" because they are capable of binding to a variety of biological targets. nih.gov Both the piperazine and furan components of the title compound are considered to be privileged structures.
The piperazine ring is a common feature in biologically active compounds and is present in many approved drugs. nih.govnih.gov It is widely used in drug design due to its unique characteristics, which include its typical solubility, basicity, chemical reactivity, and specific conformational properties. nih.govresearchgate.net These attributes allow the piperazine moiety to be used as a tool to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov As a result, piperazine derivatives are known to possess a wide spectrum of therapeutic properties and are investigated for anticancer, antimalarial, and antifungal activities, among others. researchgate.net
Similarly, furan and its derivatives, such as the benzofuran (B130515) class, are important organic compounds with a broad range of noted biological activities, including antioxidant, anti-inflammatory, and antitumor effects. mdpi.com Furan-containing compounds have been investigated for various applications, from agricultural fungicides to potential anticancer agents. mdpi.comresearchgate.net The presence of these two privileged scaffolds within a single molecule underscores its relevance for synthetic and biological exploration.
Overview of the Molecular Architecture and its Relevance to Diverse Research Domains
The molecular architecture of 4-[4-(2-furoyl)-1-piperazinyl]aniline can be deconstructed into three key components: the 2-furoyl group, the piperazine linker, and the 4-aminophenyl (aniline) group.
The 2-Furoyl Group : This portion is derived from 2-furoic acid and contains the furan ring. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which can participate in various chemical interactions.
The Piperazine Linker : This six-membered nitrogen-containing heterocycle connects the furoyl and aniline (B41778) moieties. researchgate.netmdpi.com Its flexible, often chair-like conformation and the presence of two nitrogen atoms make it a versatile linker or scaffold in drug design. nih.govresearchgate.net It can significantly influence a molecule's solubility and how it is processed. researchgate.net
The Aniline Moiety (N-Arylpiperazine) : The combination of the piperazine ring and the aniline group forms an N-arylpiperazine structure. N-arylpiperazines are a well-established class of compounds in medicinal chemistry, known to interact with various biological targets. nih.govnih.gov The aniline portion itself, an amino group attached to a benzene (B151609) ring, is electron-rich and serves as a key synthetic handle for further chemical modifications. youtube.comgeeksforgeeks.org
This specific arrangement of an amide bond (between the furoyl and piperazine) and an amine linkage (between the piperazine and aniline) creates a molecule with defined electronic and steric properties, making it a candidate for diverse research applications, including materials science and pharmaceutical development. chemimpex.com
Table 1: Physicochemical Properties of the Key Precursor 1-(2-Furoyl)piperazine (B32637)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | nih.gov |
| Molecular Weight | 180.20 g/mol | nih.gov |
| Melting Point | 67-70 °C | chemicalbook.com |
Contextualization within Anilines and Heterocyclic Chemistry Research
The compound this compound is firmly rooted in the principles of heterocyclic and aromatic chemistry. Anilines are organic compounds where an amino group is attached to a benzene ring, making them the simplest aromatic amines. geeksforgeeks.orgbyjus.com The amino group donates electron density into the aromatic ring, making the ring "electron-rich" and highly reactive toward electrophiles, especially at the ortho and para positions. youtube.com This reactivity makes anilines crucial starting materials and intermediates in the synthesis of a vast array of more complex molecules, including dyes and pharmaceuticals. geeksforgeeks.orgacs.org
Heterocyclic chemistry, the study of cyclic compounds containing atoms of at least two different elements in their rings, is central to drug discovery. The piperazine and furan rings in the title compound are both heterocycles. The synthesis of N-arylpiperazines, in particular, is an important focus area, with methods like the Buchwald-Hartwig coupling being developed to facilitate the creation of the crucial carbon-nitrogen bond between an aryl group and a piperazine. nih.govgalchimia.com The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies. organic-chemistry.org
Table 2: Investigated Biological Activities of Core Scaffolds
| Scaffold | Associated Biological Activities in Research | Source(s) |
|---|---|---|
| Piperazine | Antihistaminic, Antihypertensive, Anticancer, Antifungal, Antibacterial, Antimalarial | researchgate.netnih.gov |
| Furan | Antioxidant, Anti-inflammatory, Anticancer, Fungicidal | mdpi.comresearchgate.net |
| N-Arylpiperazine | Serotonergic Receptor Ligands, Anticancer, Antihistaminic | nih.govnih.gov |
Historical Trajectory of Related Compounds in Academic Inquiry
While the specific history of this compound is not extensively documented, the trajectory of its constituent parts provides significant context. The concept of "privileged scaffolds" emerged in the late 1980s when researchers noted that certain molecular structures, like the benzodiazepine (B76468) framework, could serve as effective ligands for multiple different receptors. nih.govpageplace.de
Piperazine itself has a long history in medicinal chemistry and is a structural element found in drugs across numerous therapeutic classes. nih.gov Its utility as a versatile scaffold has made it a mainstay in drug discovery efforts for decades. nih.govresearchgate.net The development of synthetic routes to create N-arylpiperazines represented a significant advancement, enabling chemists to systematically modify these structures and explore their biological potential. nih.govgalchimia.com
Anilines have been central to the chemical industry since the 19th century, initially as precursors for synthetic dyes like mauveine. byjus.com Their importance grew as their role as versatile building blocks in organic synthesis became more apparent, eventually leading to their use in the preparation of pharmaceuticals and agrochemicals. geeksforgeeks.orgchemimpex.com The synthesis of complex molecules containing the furoyl-piperazine-aniline framework is a continuation of this long history, applying established chemical principles to create novel structures for modern scientific investigation. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-furoyl)piperazine |
| 2-furoic acid |
| Aniline |
| Benzofuran |
| Furan |
| Piperazine |
| 1-(4-Aminophenyl)-4-methylpiperazine |
| 2-Furoyl-1-piperazine |
| Benzodiazepine |
Structure
3D Structure
Properties
CAS No. |
262375-98-4 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H17N3O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10,16H2 |
InChI Key |
ZTUZXUBGODXJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 4 2 Furoyl 1 Piperazinyl Aniline
Established and Novel Synthetic Routes to the Core Compound
The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]aniline can be achieved through various strategic approaches, primarily categorized as linear and convergent syntheses. Each strategy offers distinct advantages in terms of efficiency, scalability, and the introduction of chemical diversity.
Convergent Synthesis Approaches to the Piperazine (B1678402) Core
Convergent synthesis strategies involve the independent synthesis of key fragments of the target molecule, which are then coupled in the final stages. For this compound, a common convergent approach involves the preparation of 1-(4-aminophenyl)piperazine (B1268280) and 2-furoyl chloride as separate intermediates.
One prominent method for synthesizing the 1-(4-aminophenyl)piperazine intermediate is through a Buchwald-Hartwig amination reaction. patsnap.com This palladium-catalyzed cross-coupling reaction can effectively form the crucial carbon-nitrogen bond between an aryl halide and piperazine. For instance, a protected aniline (B41778) derivative, such as p-bromoaniline with a suitable protecting group on the amine, can be coupled with piperazine. Subsequent deprotection would then yield the desired 1-(4-aminophenyl)piperazine.
Linear Synthesis Strategies for Building the Aniline and Furoyl Linkages
Linear synthesis, in contrast, builds the molecule in a stepwise fashion, with each reaction adding a new component to a growing molecular chain. A prevalent linear strategy for this compound commences with the reaction of 1-bromo-4-nitrobenzene (B128438) with piperazine. This initial step establishes the phenylpiperazine core.
The subsequent key transformation is the reduction of the nitro group to an amine. This reduction is a critical step and can be accomplished using various reagents. A common and efficient method involves catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. prepchem.com This method is often clean and provides high yields of the desired aniline derivative.
The final step in this linear sequence is the acylation of the newly formed aniline with 2-furoyl chloride. This reaction forms the amide bond and completes the synthesis of the target molecule. 2-Furoyl chloride itself is typically synthesized from 2-furoic acid by reacting it with a chlorinating agent like thionyl chloride.
Key Reaction Pathways and Critical Intermediates
The synthesis of this compound relies on several key reaction pathways and the efficient formation of critical intermediates. The nucleophilic substitution reaction between an aryl halide and piperazine is fundamental to forming the N-arylpiperazine core. In linear syntheses starting from a nitro-substituted aryl halide, the intermediate 1-(4-nitrophenyl)piperazine (B103982) is of significant importance.
The reduction of the nitro group is another pivotal step. While catalytic hydrogenation is widely used, other reducing agents can also be employed. The choice of reducing agent can be critical to avoid unwanted side reactions and ensure compatibility with other functional groups in the molecule.
Design and Synthesis of Analogues and Derivatives
The versatile scaffold of this compound allows for extensive structural modifications to explore structure-activity relationships (SAR) and develop new compounds with tailored properties.
Structural Modifications of the Aniline Moiety
The aniline moiety of the core compound presents a prime site for derivatization. The amino group can be readily modified to introduce a wide range of substituents, thereby altering the electronic and steric properties of the molecule.
A notable example involves the synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides. nih.gov In this approach, various aryl or aralkyl amines are first reacted with 2-bromoacetyl bromide to form N-aryl/aralkyl-2-bromoacetamides. These intermediates are then reacted with 1-(2-furoyl)piperazine (B32637) to yield a library of derivatives with diverse substituents on the aniline nitrogen. nih.gov This strategy highlights the feasibility of introducing a variety of functional groups to the aniline portion of the molecule.
Further modifications can include the introduction of substituents directly onto the phenyl ring of the aniline moiety. Standard electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro groups, or alkyl groups, provided the existing functional groups are appropriately protected.
Alterations and Substitutions on the Furoyl Group
The furoyl group is another key area for structural diversification. Modifications to this five-membered heterocyclic ring can significantly impact the biological activity of the resulting analogues.
One strategy for modifying the furoyl group is through bioisosteric replacement. nih.govbenthamscience.comresearchgate.net Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. For instance, the furan (B31954) ring can be replaced with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to investigate the effect of the heteroatom on activity.
Furthermore, the carbonyl group of the furoyl moiety can be altered. For example, it can be converted to a thiocarbonyl group to create a thioamide derivative. This type of modification can influence the compound's hydrogen bonding capabilities and metabolic stability. The synthesis of such thioamides can be achieved through various thionation reactions.
Elaborations and Functionalizations on the Piperazine Ring
The piperazine moiety within the core structure is a prime site for chemical modification. The secondary amine nitrogen (if starting from a precursor like 1-(2-furoyl)piperazine) is readily functionalized, allowing for the introduction of a wide array of substituents. A common strategy involves the N-alkylation of the piperazine nitrogen. For instance, new series of acetamides have been synthesized by reacting 2-furoyl-1-piperazine with various N-aryl/aralkyl-2-bromoacetamides in the presence of a base like potassium carbonate. nih.gov This approach effectively attaches different aryl or aralkyl acetamide (B32628) groups to the piperazine ring, demonstrating a straightforward method for creating a library of derivatives.
Beyond N-alkylation, more advanced techniques can achieve functionalization directly on the carbon atoms of the piperazine ring. mdpi.com Photoredox catalysis, for example, enables the C–H arylation of N-Boc protected piperazines, providing a modern route to α-aryl-substituted piperazine derivatives. mdpi.com While less common, such methods offer the potential to create analogues with unique substitution patterns that are not accessible through traditional N-alkylation or N-acylation reactions. These C-H functionalization strategies represent a frontier in diversifying the core scaffold. mdpi.com
Table 1: Examples of Piperazine Ring Functionalization Strategies
| Functionalization Method | Reagents/Conditions | Position of Functionalization | Example Outcome |
|---|---|---|---|
| N-Alkylation | N-aryl/aralkyl-2-bromoacetamides, K₂CO₃, Acetonitrile (B52724) nih.gov | Nitrogen (N-4) | Attachment of acetamide moieties nih.gov |
| C-H Arylation (Photoredox Catalysis) | 1,4-dicyanobenzenes, Photoredox catalyst (e.g., Ir(ppy)₃), NaOAc mdpi.com | Carbon (α to Nitrogen) | Direct coupling of aryl groups to the piperazine ring mdpi.com |
| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst, Ligand nih.gov | Nitrogen (N-4) | Formation of N-aryl piperazine derivatives nih.gov |
Development of Novel Hybrid Molecules Incorporating the Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is extensively used to develop new chemical entities with potentially enhanced or synergistic biological activities. mdpi.commdpi.com The this compound scaffold serves as a versatile building block for creating such hybrid molecules.
One successful approach involves linking the piperazine moiety to other heterocyclic systems known for their biological relevance. For example, novel antibacterial agents have been developed by creating 4-piperazinylquinoline hybrid derivatives. mdpi.com This strategy combines the structural features of the piperazine core with the quinoline (B57606) framework, a prominent scaffold in antimicrobial research. mdpi.com
Another innovative method for generating hybrid molecules is through "click chemistry." nih.govnih.gov This approach has been used to synthesize novel 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.govnih.gov In this method, a precursor scaffold is modified to include a terminal alkyne, which then reacts with various organic azides to form a stable triazole linker, efficiently connecting the piperazine-containing unit to another bioactive moiety. nih.govnih.gov Similarly, the piperazinyl moiety of fluoroquinolones like ciprofloxacin (B1669076) has been derivatized with chalcones and thiazolidinediones to create hybrids with potential anticancer activity. researchgate.netnih.gov
Table 2: Selected Hybrid Molecules Based on the Piperazinyl Scaffold
| Hybrid Scaffold | Synthetic Strategy | Intended Biological Target/Activity |
|---|---|---|
| Piperazinyl-Quinoline mdpi.com | Nucleophilic Aromatic Substitution mdpi.com | Antibacterial mdpi.com |
| Nitroimidazole-Piperazinyl-Triazole nih.govnih.gov | Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) nih.govnih.gov | Anticancer nih.govnih.gov |
| Piperazinyl-Ciprofloxacin-Chalcone researchgate.net | Condensation Reaction | Anticancer, Topoisomerase I/II Inhibition researchgate.net |
| Piperazinyl-Ciprofloxacin-Thiazolidinedione nih.gov | Alkylation nih.gov | Anticancer, Topoisomerase I/II Inhibition nih.gov |
Optimization of Synthetic Efficiency and Yields
The optimization of synthetic routes is crucial for the practical application of chemical compounds, aiming to improve yields, reduce reaction times, and simplify purification processes. nih.gov For piperazine-containing molecules, optimization can involve several aspects of the synthetic sequence.
Stereoselective Synthesis Approaches for Chiral Analogues
The introduction of chirality into drug candidates can have a profound impact on their pharmacological properties. For analogues of this compound, stereocenters could be introduced on the piperazine ring or on substituents attached to it. The stereoselective synthesis of such chiral analogues can be approached through several established strategies.
One primary method is the use of a chiral pool, where the synthesis begins with an enantiomerically pure starting material. nih.gov For instance, a chiral amine or a derivative of 2-furoic acid with a stereocenter could be used as a building block. This approach directly incorporates the desired stereochemistry into the final molecule.
Alternatively, asymmetric catalysis can be employed to create chiral centers with high enantioselectivity. This can include methods like asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor to form a chiral piperazine ring. nih.gov Another approach involves the stereoselective reduction of a ketone group on a substituent, which can be achieved with high stereoselectivity using reagents like lithium triethylborohydride. nih.gov
When a racemic mixture is synthesized, resolution can be achieved using techniques such as chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers and determining the enantiomeric excess (e.e.) of a reaction. rsc.org These methods are fundamental to accessing specific stereoisomers for biological evaluation. nih.gov
Advanced Computational and Theoretical Studies
Molecular Modeling and Docking Simulations of 4-[4-(2-furoyl)-1-piperazinyl]aniline and its Analogues
Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with a biological target at the molecular level. These simulations are crucial for understanding the structural basis of a compound's activity and for designing new, more potent analogues.
Molecular docking studies are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For analogues of this compound, these simulations have been successfully employed to elucidate potential mechanisms of action.
In a study focusing on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, molecular docking was used to investigate their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. hilarispublisher.com The simulations revealed that these compounds fit well into the active pocket of BChE. hilarispublisher.com For instance, one of the analogues was predicted to form two arene-arene interactions with the Trp82 residue in the enzyme's active site, with a bond length of 3.41 Å. hilarispublisher.com The binding modes predicted by these docking studies help to rationalize the observed inhibitory activities. hilarispublisher.com The most potent compound from this series, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, showed an excellent IC50 value of 0.82 ± 0.001 μM, which was comparable to the reference standard, Eserine. hilarispublisher.com
The general approach in such studies involves docking the designed ligands into the binding sites of target proteins to predict their interaction patterns. nih.gov The binding mechanism often involves key residues within the catalytic domain of the protein. nih.gov For example, in the case of the furin protease, inhibitors are known to interact with a catalytic triad (B1167595) (Ser368, His194, Asp153) and other residues within the active site. nih.gov Similarly, molecular docking of piperazine-linked derivatives has been used to predict binding to targets like the c-Kit tyrosine kinase receptor and P-glycoprotein, suggesting that these compounds can be effectively wrapped in the catalytic cavity. semanticscholar.org These predictive models provide a structural basis for the compound's biological activity and guide the design of new derivatives with improved binding affinities. unar.ac.id
Table 1: Predicted Interactions for an Analogue of this compound with Butyrylcholinesterase
| Interacting Ligand Analogue | Target Enzyme | Key Interacting Residue | Interaction Type | Predicted Distance (Å) | Reference |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(phenyl)benzamide | Butyrylcholinesterase | Trp82 | Arene-Arene | 3.41 | hilarispublisher.com |
Conformational Analysis and Dynamic Simulations of the Compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a flexible molecule like this compound can adopt. mdpi.com The piperazine (B1678402) ring, a core component of the molecule, typically exists in a chair conformation. For 1-acyl piperazines, studies have shown a preference for the axial conformation of the substituent on the adjacent carbon. nih.gov This conformational preference can be crucial as it orients the functional groups in a specific spatial arrangement that may be optimal for binding to a biological target. nih.gov
Molecular dynamics (MD) simulations provide a deeper understanding of the compound's behavior over time, capturing the dynamic nature of the ligand-receptor interactions and the structural stability of the complex. nih.gov In studies of related piperazine derivatives, MD simulations on a nanosecond scale have been used to analyze factors like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov These parameters offer insights into the stability of the complex; lower RMSD values generally indicate a more stable binding pose throughout the simulation. nih.gov Such analyses are crucial for validating the initial docking predictions and understanding the dynamic stability of the ligand within the binding pocket. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.org The fundamental principle is that the activity of a compound is a function of its molecular structure. researchgate.net A QSAR model takes the form of a mathematical equation:
Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
For aniline (B41778) derivatives, which share a structural component with the target compound, QSAR models have been developed to predict properties like lipophilicity. nih.gov In one such study, a genetic algorithm was used to select the most relevant molecular descriptors, which included the Barysz matrix, hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), and electrophilicity (ω/eV). nih.gov These descriptors were then used to build predictive models using methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Square Regression (PLSR). nih.gov The high correlation between experimental and predicted values in these studies demonstrates the utility of QSAR in predicting the properties of new compounds. nih.gov A similar approach could be applied to a series of this compound analogues to predict their biological activity and guide the synthesis of compounds with enhanced potency. mdpi.com
Table 2: Common Descriptors and Methods in QSAR Modeling for Aniline Derivatives
| Descriptor Type | Example Descriptors | Modeling Method | Predicted Property | Reference |
| Topological | Barysz matrix (SEigZ) | Multiple Linear Regression (MLR) | Lipophilicity (logP) | nih.gov |
| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | Principal Component Regression (PCR) | Lipophilicity (logP) | nih.gov |
| Quantum-Chemical | Electrophilicity (ω/eV) | Partial Least Square Regression (PLSR) | Lipophilicity (logP) | nih.gov |
| Constitutional | van der Waals volume (vWV) | Artificial Neural Network (ANN) | Biological Activity | brieflands.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.
DFT calculations are used to model the electronic and molecular structure of compounds, corroborating experimental findings. researchgate.net Analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For example, DFT calculations can accurately predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net In a study on related arylpiperazinyl derivatives, DFT calculations were used to support the determination of the protonation sites of nitrogen atoms in the piperazine ring, which was also investigated using solid-state NMR (13C and 15N CP/MAS) and IR spectroscopy. researchgate.net
Furthermore, these computational methods can predict properties that are not easily measured experimentally. For instance, calculations of molecular polarizability and hyperpolarizability can predict a compound's potential for nonlinear optical (NLO) applications. mdpi.com The presence of π-conjugation and non-covalent interactions within a molecule can enhance these NLO properties. mdpi.com Hirshfeld surface analysis is another computational tool used to investigate intermolecular interactions in a crystal packing, which can be visualized through 2D fingerprint plots, providing detailed information about close contacts between atoms. mdpi.comunlp.edu.ar
Structure-Based Drug Design (SBDD) Principles Applied to Scaffold Modification
Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands. The core principle of SBDD lies in the iterative process of designing compounds that can bind to the target with high affinity and selectivity, based on the structural information of the binding site. For the this compound scaffold, SBDD principles can be effectively applied to guide modifications aimed at enhancing its interaction with specific biological targets.
Molecular docking studies on derivatives of this scaffold have provided valuable insights into its binding modes. For instance, a study on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, which are closely related to the core scaffold, investigated their potential as butyrylcholinesterase (BChE) inhibitors. hilarispublisher.com Molecular docking simulations revealed key interactions within the BChE active site. The furoyl group, piperazine ring, and the aniline moiety of the parent scaffold play crucial roles in anchoring the molecule within the binding pocket.
Based on these principles, hypothetical modifications to the this compound scaffold can be proposed to optimize its binding characteristics. The following table outlines potential modifications and their rationale based on SBDD principles.
| Modification Site | Proposed Modification | SBDD Rationale | Potential Outcome |
| Aniline Moiety (para-position) | Introduction of electron-withdrawing or electron-donating groups | To modulate the electronic properties and explore additional hydrogen bonding or hydrophobic interactions within the target's active site. | Enhanced binding affinity and selectivity. |
| Furoyl Group | Replacement with other heterocyclic rings (e.g., thiophene (B33073), pyridine) | To investigate the impact of different heteroatoms and ring systems on binding interactions, such as pi-pi stacking or hydrogen bonding. | Improved target engagement and altered pharmacokinetic profile. |
| Piperazine Ring | Introduction of substituents on the carbon atoms | To introduce conformational constraints and explore deeper pockets within the binding site, potentially increasing potency. | Increased binding affinity and reduced off-target effects. |
| Linker between Piperazine and Aniline | Variation of linker length or rigidity | To optimize the distance and orientation between the key pharmacophoric features for ideal interaction with the target protein. | Improved binding geometry and enhanced biological activity. |
These proposed modifications, guided by SBDD, would require synthesis and subsequent biological evaluation to validate the computational hypotheses. The iterative cycle of design, synthesis, and testing is fundamental to the SBDD approach for lead optimization.
In Silico ADMET Predictions (excluding clinical implications)
Based on general principles and data from related structures, a predicted ADMET profile for this compound can be summarized. The following table presents a qualitative prediction of key ADMET parameters.
| ADMET Parameter | Predicted Property | Structural Rationale |
| Absorption | ||
| Oral Bioavailability | Moderate to Good | The molecule adheres to Lipinski's rule of five, suggesting good oral absorption potential. The presence of polar groups might slightly reduce passive diffusion. |
| Blood-Brain Barrier (BBB) Permeability | Likely Low | The presence of polar functional groups and a relatively high polar surface area may limit penetration across the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | The aromatic rings and lipophilic character suggest potential for binding to plasma proteins like albumin. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for Inhibition | The furan (B31954) and aniline moieties may interact with CYP enzymes, potentially leading to inhibition of certain isoforms. This is a common characteristic of many nitrogen-containing heterocyclic compounds. |
| Major Metabolic Sites | N-dealkylation, Aromatic hydroxylation | The piperazine and aniline nitrogens, as well as the aromatic rings, are likely sites for metabolic modification by CYP enzymes. |
| Excretion | ||
| Route of Excretion | Primarily Renal | Metabolites are expected to be more polar, facilitating renal clearance. |
| Toxicity | ||
| hERG Inhibition | Potential Risk | The piperazine scaffold has been associated with hERG channel inhibition in some classes of compounds, warranting careful evaluation. |
| Mutagenicity (Ames Test) | Likely Negative | The core scaffold does not contain obvious structural alerts for mutagenicity, but this would require experimental confirmation. |
It is crucial to emphasize that these are theoretical predictions and require experimental validation. In silico ADMET predictions serve as a valuable tool for prioritizing compounds for further development and for identifying potential liabilities at an early stage.
Molecular and Cellular Interaction Studies: Elucidating Biological Activity
Structure-Activity Relationship (SAR) Investigations of 4-[4-(2-furoyl)-1-piperazinyl]aniline Analogues
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For analogues of this compound, these studies have provided valuable insights into how structural modifications influence their biological effects.
The piperazine (B1678402) ring is a common scaffold in many biologically active compounds due to its ability to be readily modified, which can significantly impact a molecule's physicochemical properties and its interaction with biological targets. chemicalbook.comnih.gov The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and allow for a degree of structural rigidity, which can be beneficial for target affinity and specificity. chemicalbook.com
In a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the stereochemistry of the compounds was found to be a critical determinant of their analgesic activity. The S-(+) enantiomers consistently showed more potent analgesic effects than their R-(-) counterparts, with one analogue being 105 times more potent than morphine. nih.gov This highlights the importance of the three-dimensional arrangement of substituents around the piperazine core.
Modifications to the aryl group attached to the piperazine ring also play a significant role in determining potency and selectivity. For instance, in a series of 1-aryl-4-(biarylmethylene)piperazines designed as potential antipsychotics, the nature of the aryl substituent influenced the affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.gov Similarly, for a series of 4-azaindole-2-piperidine derivatives, a ten-fold increase in potency against Trypanosoma cruzi was observed upon introducing unsaturation into the piperidine (B6355638) ring. nih.gov
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For arylpiperazine derivatives acting as G-protein coupled receptor (GPCR) ligands, a common pharmacophore model includes a basic nitrogen atom, an aromatic ring, and often a hydrogen bond donor or acceptor. mdpi.com The basic nitrogen of the piperazine ring is a key element, as it is typically protonated at physiological pH and can form a crucial salt bridge with an aspartate residue (Asp3.32) in the binding pocket of many aminergic GPCRs. mdpi.com
The aryl moiety, in this case, the aniline (B41778) group of this compound, and the furoyl group contribute to the binding through hydrophobic and aromatic interactions with residues in the receptor's binding site. For example, in some 5-HT7 receptor ligands, the arylpiperazine moiety engages in CH-π/π-π interactions with phenylalanine residues. mdpi.com The 2-furoyl group, with its oxygen atom, can also participate in hydrogen bonding.
Pharmacophore models are not static and can be refined based on the specific receptor or enzyme target. For instance, a pharmacophore model for histamine (B1213489) H3 receptor ligands includes a basic amine (like the piperazine nitrogen), a flexible linker, and an aromatic or heteroaromatic moiety. nih.gov
In Vitro Receptor Binding Affinity and Selectivity Profiling
The interaction of this compound analogues with various receptors has been a key area of investigation to understand their pharmacological effects.
Arylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, which include serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. mdpi.com These receptors are important targets for drugs treating central nervous system disorders.
In one study, a series of 4-[3-[4-(2-furoyl)piperazin-1-yl]propoxy-2-ol]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives were synthesized and evaluated for their binding to serotonin receptors. One of the most active compounds, derivative 3e , showed a high affinity and selectivity for the 5-HT2C receptor with a Ki value of 5.04 ± 0.227 nM. This compound was also selective over dopaminergic and adrenergic receptors. Another analogue, 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, was found to be a highly potent and selective antagonist for α1-adrenoceptors, with a Ki of 1.4 x 10⁻¹⁰ M.
Another study on indazole and piperazine-based compounds revealed that the nature of the substituent on the aryl portion of the piperazine moiety significantly influences the binding affinity for D2, 5-HT1A, and 5-HT2A receptors. frontiersin.org For instance, the introduction of a fluorine atom to the phenyl ring generally improved affinity for the 5-HT2A receptor. frontiersin.org
The following table summarizes the binding affinities of some arylpiperazine analogues at various GPCRs.
| Compound/Analogue Class | Receptor | Binding Affinity (Ki) | Reference |
| 4-[3-[4-(2-Furoyl)piperazin-1-yl]propoxy-2-ol]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (3e ) | 5-HT2C | 5.04 ± 0.227 nM | |
| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | α1-adrenoceptor | 1.4 x 10⁻¹⁰ M | |
| Indazole-piperazine derivatives | D2, 5-HT1A, 5-HT2A | Varied based on substitution | frontiersin.org |
| 1-(2,3-dihydrobenzo researchgate.netdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313) | hD2, hD3, h5-HT1A | High affinity | ijrrjournal.com |
| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | Opioid receptors | Varied (agonist/antagonist) | nih.gov |
This table is based on data for analogues and does not represent the specific compound this compound.
The interaction of piperazine-containing compounds with ion channels is an emerging area of research. A study on piperazinyl quinazolin-4-(3H)-one derivatives identified them as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1). In this series, the stereochemistry was crucial, with the biological activity residing in one enantiomer while the other was largely inactive. This suggests that specific spatial arrangements are necessary for interaction with the ion channel subunit. While direct evidence for the ion channel modulation of this compound is not available in the reviewed literature, the findings on related structures indicate a potential for such activity that warrants further investigation.
Enzyme Inhibition and Activation Studies
Analogues of this compound have been evaluated for their ability to inhibit various enzymes, which is a common mechanism of action for many therapeutic drugs.
A study on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. biosynth.com The most potent compound in this series, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b ), exhibited an IC50 value of 0.82 ± 0.001 μM, which was comparable to the standard inhibitor eserine. biosynth.com The study suggested that the 4-ethylphenyl group contributed to the enhanced inhibitory potential. biosynth.com
Another line of research has shown that 1-(2-furoyl)piperazine (B32637) can act as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. biosynth.com This suggests a potential application for such compounds in treating hyperpigmentation disorders.
Furthermore, other piperazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, and topoisomerases, which are critical for DNA replication and repair. nih.govnih.gov
The following table presents the enzyme inhibitory activity of some analogues.
| Compound/Analogue | Enzyme | IC50 Value | Reference |
| N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b ) | Butyrylcholinesterase (BChE) | 0.82 ± 0.001 μM | biosynth.com |
| N-(2-Ethyl-6-methylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5h ) | Butyrylcholinesterase (BChE) | 0.91 ± 0.003 μM | biosynth.com |
| 1-(2-Furoyl)piperazine | Tyrosinase | Potent inhibitor | biosynth.com |
| 1-Piperazinyl-4-arylphthalazine derivatives | VEGFR-2 | Sub-micromolar range | nih.gov |
This table is based on data for analogues and does not represent the specific compound this compound, except where noted.
Cellular Pathway Modulation and Biochemical Mechanism Elucidation
Currently, there is a lack of specific research in the available literature detailing the effects of this compound or its derivatives on the induction of apoptosis or cell cycle arrest in cancer cell lines. While other classes of piperazine derivatives have been shown to induce these effects, studies specifically focused on the furoyl-containing series in this context have not been reported. nih.govnih.gov
No dedicated studies investigating the role of this compound derivatives in the inhibition of specific cell proliferation signaling pathways were found in the reviewed literature. The antiproliferative activity of various other piperazine-containing scaffolds has been documented, but the specific contribution of the 4-(2-furoyl) moiety to this biological activity remains an unexplored area of research.
Preclinical In Vitro Biological Efficacy Assessments
Preclinical evaluations of "this compound" and its analogues have unveiled a spectrum of biological activities at the cellular level. These assessments are crucial in determining the potential of these compounds as scaffolds for drug development.
Derivatives of "this compound" have demonstrated notable antimicrobial properties. A study focused on a series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides, which are synthesized from 1-(2-furoyl)piperazine, revealed their activity against various Gram-positive and Gram-negative bacterial strains. nih.gov The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism.
In one study, all synthesized molecules based on the 2-[4-(2-furoyl)-1-piperazinyl]acetamide scaffold were found to be active against several bacterial strains. nih.gov Two specific derivatives, designated as 5c and 5o in the study, exhibited particularly low MIC values, indicating strong antibacterial potential. nih.gov The cytotoxicity of these molecules was also evaluated to assess their suitability as therapeutic agents, with compounds 5c and 5g showing the least toxicity in the series. nih.gov
Table 1: Antimicrobial Activity of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl Acetamide (B32628) Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 5c | Specific bacterial strains | Excellent MIC values |
| 5o | Specific bacterial strains | Excellent MIC values |
Data from a study on 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides. nih.gov
The antibacterial activity of piperazine derivatives is a broad area of research. For instance, novel N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. nih.gov Some of these compounds exhibited MIC values as low as 16 μg/mL against S. aureus. nih.gov
The anticancer potential of piperazine-containing compounds has been extensively investigated. While direct studies on "this compound" are limited, research on structurally related molecules provides valuable insights. For example, a berberine (B55584) derivative with a furoyl piperazine substituent demonstrated significant anticancer activity against the CaSki human cervical cancer cell line, with an IC50 value of 6.11 µM. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
In another study, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against a panel of human cancer cell lines. nih.gov These compounds showed significant cell growth inhibitory activity. nih.gov Similarly, certain 4-anilino-2-phenylquinoline derivatives have exhibited potent cytotoxicity against various cancer cells, with GI50 values (the concentration causing 50% growth inhibition) in the micromolar and even nanomolar range for specific cell lines like non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231/ATCC), and CNS cancer (SF-295). nih.gov
Table 2: Anticancer Activity of Selected Piperazine and Quinoline (B57606) Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| Berberine derivative with furoyl piperazine | CaSki (cervical cancer) | IC50 | 6.11 nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | NCI-H226 (non-small cell lung) | GI50 | 0.94 nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | MDA-MB-231/ATCC (breast cancer) | GI50 | 0.04 nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | SF-295 (CNS cancer) | GI50 | <0.01 nih.gov |
| Novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide of oleanonic acid (4) | Various cancer cell lines | GI50 | 0.70–0.99 nih.gov |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Currently, there is a lack of direct scientific evidence regarding the neuroprotective effects of "this compound" in cellular models. However, the broader class of piperazine-containing compounds has been explored for such properties. For instance, piperine, a naturally occurring compound containing a piperidine ring (a related heterocyclic structure), has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. mdpi.com
Furthermore, novel 1,4-dihydropyridine (B1200194) derivatives, which can be conceptually related to piperazine structures in terms of their heterocyclic nature, have shown promising neuroprotective profiles in in vitro models of neurodegeneration. nih.gov These compounds have been found to possess antioxidant properties and the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, all of which are relevant mechanisms for neuroprotection. nih.gov While these findings are not directly on the target compound, they suggest that the piperazine scaffold could be a valuable component in the design of neuroprotective agents.
The anti-inflammatory and antioxidant potential of compounds containing furan (B31954) and piperazine moieties has been documented in various studies. The furan nucleus is present in many biologically active natural products that exhibit anti-inflammatory effects through mechanisms such as the suppression of reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. asianpubs.org
Piperazine derivatives have also been investigated for their anti-inflammatory and antioxidant activities. nih.gov For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a carrageenan-induced pleurisy model. nih.gov Another study on piperazine derivatives with a xanthine (B1682287) moiety showed that the presence of a hydroxyl group is crucial for their antioxidant properties, as demonstrated by their ability to scavenge DPPH and ABTS radicals and to inhibit lipid peroxidation. researchgate.net
Potential Metabolic Pathway Characterization and Prediction (In vitro/Theoretical)
The metabolic fate of a compound is a critical aspect of its pharmacological profile. In vitro studies with human liver microsomes are commonly used to predict the metabolic pathways of new chemical entities. For piperazine-based drugs, the primary routes of metabolism often involve the cytochrome P450 (CYP) enzyme system. frontiersin.org
For instance, the metabolism of the piperazine-type neuroleptic drug perazine (B1214570) involves N-demethylation, primarily catalyzed by CYP2C19, and 5-sulphoxidation, mainly carried out by CYP1A2 and CYP3A4. nih.gov In the case of other piperazine-containing drugs, oxidation of the piperazine ring can lead to the formation of reactive iminium intermediates. These reactive metabolites can potentially bind to cellular macromolecules, which is an important consideration in drug safety assessment.
Given the structure of "this compound," it is plausible that its metabolism would involve hydroxylation of the aniline and/or furan rings, as well as N-dealkylation or oxidation of the piperazine ring, likely mediated by various CYP450 enzymes.
Advanced Analytical Methodologies for Research
Development of Chromatographic Techniques for Separation and Quantification of the Compound and its Metabolites in Complex Research Matrices
The separation and quantification of "4-[4-(2-furoyl)-1-piperazinyl]aniline" and its potential metabolites from intricate biological and environmental samples necessitate the use of high-resolution chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed for this purpose, often coupled with highly sensitive detectors like mass spectrometry (MS). mdpi.com
Method development for this compound would focus on optimizing several parameters to achieve efficient separation from its metabolites and endogenous matrix components. Key considerations include the selection of the stationary phase (e.g., C18 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and elution mode (isocratic or gradient). researchgate.net Gradient elution is often preferred for complex samples containing analytes with a wide range of polarities. researchgate.net
For quantification, tandem mass spectrometry (MS/MS) is the detector of choice due to its superior sensitivity and selectivity. mdpi.com A typical workflow involves:
Sample Preparation: Extraction of the target analyte from the research matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.netnih.gov
Chromatographic Separation: Injection of the cleaned-up extract into an HPLC or UHPLC system for separation.
Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and a characteristic product ion, which significantly enhances specificity and lowers detection limits. researchgate.net
The metabolism of aniline (B41778) derivatives can involve processes like N-acetylation and ring hydroxylation. nih.gov Therefore, analytical methods must be capable of separating the parent compound from potential metabolites such as N-acetylated aniline moieties or hydroxylated furan (B31954) rings. Isotope-labeled internal standards are often synthesized and used to ensure high accuracy and precision in quantification. researchgate.net
Table 1: Illustrative Chromatographic Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Technique | UHPLC-MS/MS | Provides high resolution, speed, and sensitivity for complex matrices. mdpi.com |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Offers good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. |
| Elution | Gradient | Ensures separation of metabolites with different polarities from the parent compound. researchgate.net |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the nitrogen-containing piperazine (B1678402) and aniline groups. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.net |
Application of High-Resolution Spectroscopic Techniques for Detailed Structural Insights and Conformational Studies
Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the three-dimensional arrangement and dynamic behavior of "this compound".
Single-crystal X-ray crystallography provides definitive proof of molecular structure and detailed information about the conformation of the molecule in the solid state. mdpi.comresearchgate.net By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.
For "this compound", X-ray analysis would be expected to show:
The conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.netnih.gov
The relative orientation of the aniline and furoyl substituents on the piperazine ring (axial vs. equatorial).
The planarity of the furan and benzene (B151609) rings.
The presence of intermolecular interactions, such as hydrogen bonds (e.g., involving the aniline N-H) and π-π stacking, which govern the crystal packing. eurjchem.com
Furthermore, X-ray crystallography is the definitive method for identifying and characterizing polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs can have distinct physical properties, and their identification is crucial in materials science and pharmaceutical development. Analysis would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to isolate potential polymorphic forms. researchgate.net
Table 2: Expected Insights from X-ray Crystallography
| Structural Feature | Information Gained | Reference Application |
|---|---|---|
| Piperazine Ring | Confirmation of chair conformation; bond lengths and angles. | Analysis of substituted piperazines. researchgate.net |
| Substituent Orientation | Determination of axial/equatorial positions of furoyl and aniline groups. | Structural studies of piperazine derivatives. nih.gov |
| Crystal Packing | Identification of hydrogen bonds and other intermolecular forces. eurjchem.com | Hirshfeld surface analysis in crystal structures. mdpi.com |
| Polymorphism | Discovery and characterization of different crystalline forms. | Studies on polymorphic forms of organic compounds. researchgate.net |
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the molecule's dynamic structure in solution. numberanalytics.com Advanced 2D NMR experiments are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule, such as the furan ring to the piperazine ring via the carbonyl group. ipb.pt
Of particular relevance to "this compound" is the use of Dynamic NMR (DNMR) . This technique is used to study conformational changes that are rapid on the NMR timescale, such as piperazine ring inversion and restricted rotation around the amide C-N bond. beilstein-journals.org The furoyl group introduces a partial double bond character to the C-N bond, which can lead to the existence of rotational conformers (rotamers). beilstein-journals.org At low temperatures, the signals for protons near the amide bond might appear as separate, broad peaks. As the temperature increases, these peaks broaden further and eventually coalesce into a single sharp peak at the coalescence temperature (Tc). The activation energy (ΔG‡) for the rotational barrier can be calculated from this temperature, providing quantitative data on the molecule's flexibility. beilstein-journals.org
Novel Detection and Quantification Methods for In Vitro Research Applications
For in vitro research, such as studying the compound's interaction with cells or proteins, sensitive and high-throughput detection and quantification methods are required.
Liquid Chromatography-Mass Spectrometry (LC-MS) remains a gold standard for its sensitivity and specificity in quantifying the compound in various in vitro assay buffers or cell lysates. mdpi.com These methods can be adapted to microplate formats for higher throughput.
In the context of biological research, novel methods often involve assessing the compound's effect on cellular processes. For instance, if the compound is being investigated for cytotoxic potential, colorimetric assays like the MTT assay are commonly used. researchgate.netresearchgate.net This assay measures the metabolic activity of cells, which typically correlates with cell viability. A decrease in the metabolic conversion of MTT to formazan (B1609692) in the presence of the compound would indicate a reduction in cell viability. researchgate.net
The development of fluorescently-labeled derivatives of "this compound" could also enable novel detection methods. Such derivatives would allow for direct visualization of the compound's uptake and subcellular localization within cells using fluorescence microscopy, providing valuable data for mechanism-of-action studies.
Future Research Trajectories for this compound: A Prospective Analysis
The chemical compound this compound represents a molecule of interest within medicinal chemistry, belonging to the broader class of piperazine derivatives. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs—a furoyl group, a piperazine ring, and an aniline moiety—are present in numerous biologically active agents. This article outlines promising future directions and research perspectives for the systematic investigation of this compound, based on established principles and cutting-edge methodologies in drug discovery and chemical biology.
Q & A
Q. What experimental protocols assess thermal stability and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
